Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-
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Overview
Description
Compound 5B, identified by the PubMed ID 25349648, is a synthetic organic compound. It is an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) and is being investigated as a potential treatment for obesity . The compound is represented by the PubChem CID 71078515 .
Preparation Methods
The preparation of compound 5B involves several synthetic routes and reaction conditions. The synthetic process typically includes steps such as over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction . The industrial production methods for compound 5B are not explicitly detailed in the available literature, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Compound 5B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 5B has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1).
Biology: It is investigated for its potential effects on metabolic pathways and obesity.
Medicine: It is being explored as a potential treatment for obesity due to its inhibitory effects on DGAT1.
Mechanism of Action
The mechanism of action of compound 5B involves the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is an enzyme involved in the synthesis of triglycerides. By inhibiting this enzyme, compound 5B reduces the formation of triglycerides, which can help in the treatment of obesity. The molecular targets and pathways involved include the metabolic pathways related to lipid synthesis and storage .
Properties
Molecular Formula |
C25H27F3N4O3 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
4-[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]pyridin-2-yl]piperidin-4-yl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H27F3N4O3/c26-25(27,28)17-4-7-20-21(13-17)31-23(30-20)16-3-8-22(29-14-16)32-11-9-19(10-12-32)35-18-5-1-15(2-6-18)24(33)34/h3-4,7-8,13-15,18-19H,1-2,5-6,9-12H2,(H,30,31)(H,33,34) |
InChI Key |
MCFBUIIRFZBRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC2CCN(CC2)C3=NC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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